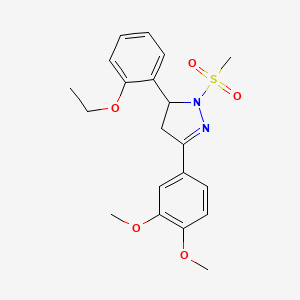
3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring substituted with various aryl groups and a methylsulfonyl moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have demonstrated inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In a study, modifications to the pyrazole nucleus resulted in derivatives that showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Properties
The analgesic effects of pyrazole derivatives are well-documented. The compound has been shown to exhibit pain-relieving properties comparable to traditional analgesics. For example, studies involving carrageenan-induced paw edema models have demonstrated that certain pyrazole derivatives can significantly reduce pain response, suggesting a mechanism that may involve central and peripheral pathways .
Antimicrobial Activity
Pyrazoles have also been explored for their antimicrobial efficacy. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity. For instance, compounds with an aliphatic amide linkage have shown improved antimicrobial effects .
The mechanisms underlying the biological activities of pyrazole compounds often involve modulation of enzyme activity and interaction with various receptors:
- Inhibition of Cyclooxygenase (COX) : Some pyrazoles inhibit COX enzymes, leading to reduced synthesis of prostaglandins and subsequent inflammatory responses.
- Monoamine Oxidase Inhibition : Certain derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which may contribute to their analgesic and antidepressant effects .
Case Studies
- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in animal models. The results indicated that specific substitutions at the phenyl rings significantly enhanced anti-inflammatory activity compared to controls.
- Antibacterial Properties : Another study focused on the antibacterial activity against multidrug-resistant strains. The findings revealed that certain pyrazole derivatives exhibited potent antibacterial effects, suggesting their potential as new therapeutic agents in combating resistant infections .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-27-18-9-7-6-8-15(18)17-13-16(21-22(17)28(4,23)24)14-10-11-19(25-2)20(12-14)26-3/h6-12,17H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODJAYXBRVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














